2-Chloro-5-phenyl-1,3,4-thiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole and its derivatives often involves the cyclization of thiosemicarbazides with carboxylic acids or through reactions involving hydrazonyl halides under conventional and ultrasonic irradiation conditions. These methods show improvement in rates and yields under sonication compared to classical conditions (Daoud, Ismaeel, & Mohamad, 2014).
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-phenyl-1,3,4-thiadiazole has been characterized by various spectroscopic techniques including FT-IR, NMR, HRMS, and X-ray diffraction. These studies have confirmed the crystalline and molecular structure, showing that molecules of 2-amino-5-phenyl-1,3,4-thiadiazole form dimers through intermolecular hydrogen bonds, which are arranged in infinite layers parallel to the xy plane (Ishankhodzhaeva et al., 2001).
Chemical Reactions and Properties
2-Chloro-5-phenyl-1,3,4-thiadiazole undergoes ring-opening reactions to produce thioketene intermediates, which react with secondary amines to form various derivatives. Intramolecular cyclization through nucleophilic substitution of the halogen on the aromatic ring has been observed, leading to the formation of nonaromatic and aromatic compounds depending on the reactants used (Androsov, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, have been detailed through X-ray diffraction methods, revealing the substance's solid-state characteristics and molecular geometry. The crystalline structure is notably influenced by the presence of chlorine and phenyl groups, which contribute to the compound's stability and reactivity.
Chemical Properties Analysis
Chemical properties are highlighted by the compound's ability to participate in various chemical reactions, including the formation of Schiff bases, hydrazones, and formazans. These reactions are indicative of the compound's reactive amino and thiadiazole groups, which can be exploited for the synthesis of a wide range of derivatives with potential biological activities (Sah et al., 2014).
Scientific Research Applications
Anticonvulsant Activity
2-Chloro-5-phenyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activities. For example, Foroumadi et al. (2007) synthesized novel derivatives, such as 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, which showed significant activity in maximal electroshock (MES) and pentylentetrazole (PTZ) tests, indicating potential as anticonvulsant agents (Foroumadi et al., 2007).
Anticancer Activity
Several studies have indicated the potential of 1,3,4-thiadiazole derivatives in anticancer treatments. Gomha et al. (2017) reported the synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, which exhibited potent anticancer activities. Specifically, certain compounds showed significant activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Antimicrobial Activity
The antimicrobial properties of 1,3,4-thiadiazole derivatives have been extensively studied. Swamy et al. (2006) synthesized 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives, which showed significant inhibition against various strains when compared to standard drugs (Swamy et al., 2006).
Corrosion Inhibition
1,3,4-Thiadiazole derivatives are also explored as corrosion inhibitors. Bentiss et al. (2007) studied the use of new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in hydrochloric acid. Their study showed that certain compounds exhibited good inhibition properties (Bentiss et al., 2007).
Synthesis Methods
Research has also focused on improving the synthesis methods for 1,3,4-thiadiazole derivatives. Efimova et al. (2009) reported a microwave-assisted synthesis method for 2-aryl-5-phenylamino-1,3,4-thiadiazoles, providing a more efficient approach to produce these compounds with high biological activity (Efimova et al., 2009).
properties
IUPAC Name |
2-chloro-5-phenyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSPGHHANNDMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158343 | |
Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-phenyl-1,3,4-thiadiazole | |
CAS RN |
13373-11-0 | |
Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13373-11-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-phenyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-5-PHENYL-1,3,4-THIADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX4Z97SLL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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